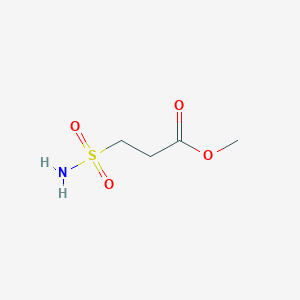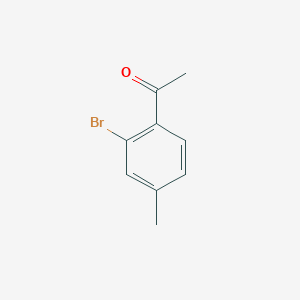![molecular formula C7H14N2 B173780 2,7-二氮杂螺[3.5]壬烷 CAS No. 136098-14-1](/img/structure/B173780.png)
2,7-二氮杂螺[3.5]壬烷
描述
2,7-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 . It has an average mass of 126.200 Da and a monoisotopic mass of 126.115700 Da .
Synthesis Analysis
The synthesis of 2,7-Diazaspiro[3.5]nonane has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . Another study reported the synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems .Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[3.5]nonane consists of 7 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 . Chemical Reactions Analysis
2,7-Diazaspiro[3.5]nonane has been used in the synthesis of various compounds. For example, it has been used in the synthesis of novel sigma receptors ligands , and in the synthesis of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents .Physical and Chemical Properties Analysis
2,7-Diazaspiro[3.5]nonane has a molecular weight of 126.20 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 99.5 and a topological polar surface area of 24.1 Ų .科学研究应用
西格玛受体配体
已报道了2,7-二氮杂螺[3.5]壬烷衍生物作为西格玛受体 (SRs) 配体的开发 . 这些化合物在 S1R 和 S2R 结合测定中进行了评估,并进行了建模研究以分析结合模式 .
镇痛作用
一些 2,7-二氮杂螺[3.5]壬烷化合物已在体内筛选其镇痛作用,并通过体内和体外模型确定了它们的功效特征 . 选择性 S1R 激动剂 PRE-084 完全逆转了它们的活性,表明这些作用完全依赖于 S1R 拮抗作用 .
蛋白质降解
2,7-二氮杂螺[3.5]壬烷-7-乙酸是一种具有末端羟基的功能化 von-Hippel-Lindau (VHL) 配体 . 它允许与许多含有活性离去基团的接头快速偶联,并且是开发蛋白质降解库的基本组成部分 .
KRAS G12C 的共价抑制剂
1-{2,7-二氮杂螺[3.5]壬烷-2-基}丙-2-烯-1-酮衍生物已被发现并作为 KRAS G12C 的共价抑制剂进行了生物学评估 . 这些化合物已显示出良好的代谢稳定性和抗肿瘤活性
未来方向
The future directions of 2,7-Diazaspiro[3.5]nonane research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that 2,7-Diazaspiro[3.5]nonane could be used in the treatment or prevention of cancers and diabetes . Additionally, novel 2,7-Diazaspiro[3.5]nonane derivatives have shown potential in inhibiting mouse and human osteoclast activities and preventing bone loss in ovariectomized mice without affecting bone formation .
作用机制
Target of Action
The primary target of 2,7-Diazaspiro[3.5]nonane is the von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, cullin-2, and ring box 1, and together they form the VHL ubiquitin ligase complex . This complex plays a critical role in cellular processes such as cell cycle regulation and hypoxia sensing .
Mode of Action
2,7-Diazaspiro[3.5]nonane acts as a ligand for the VHL protein . It has a terminal hydroxyl group that allows for rapid conjugation with many linkers containing active leaving groups . This interaction enables the formation of a protein degrader library .
Biochemical Pathways
The compound’s interaction with the VHL protein impacts the ubiquitin-proteasome system (UPS) . The UPS is a system that regulates the degradation of most intracellular proteins, including the control of various cellular processes such as cell cycle, signal transduction, and responses to oxidative stress .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2,7-Diazaspiro[3Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The result of 2,7-Diazaspiro[3.5]nonane’s action is the targeted degradation of specific proteins . By acting as a ligand for the VHL protein, it enables the selective degradation of disease-causing proteins, which can have therapeutic benefits .
Action Environment
The action, efficacy, and stability of 2,7-Diazaspiro[3.5]nonane can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the disease state being treated.
生化分析
Biochemical Properties
It has been reported that this compound can act as a ligand for sigma receptors (SRs), which are involved in several biological and pathological conditions . The interactions between 2,7-Diazaspiro[3.5]nonane and these receptors could potentially influence various biochemical reactions .
Cellular Effects
Given its potential role as a sigma receptor ligand, it may influence cell function by interacting with different ion channels and G-protein-coupled receptors .
Molecular Mechanism
The molecular mechanism of 2,7-Diazaspiro[3.5]nonane is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
属性
IUPAC Name |
2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZYMFJWSYDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617012 | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-14-1 | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2,7-Diazaspiro[3.5]nonane derivatives interact with sigma receptors and what are the downstream effects?
A: Research suggests that specific 2,7-Diazaspiro[3.5]nonane derivatives can act as sigma receptor ligands, demonstrating varying affinities for the sigma-1 receptor (S1R) and sigma-2 receptor (S2R) subtypes. [] The exact binding mode and downstream effects appear to be influenced by substitutions on the core structure. For example, compound 4b (AD186), despite its structural similarity to other derivatives, exhibited S1R agonistic activity in vivo, effectively reversing the antiallodynic effects of a known S1R antagonist. [] In contrast, compounds 5b (AB21) and 8f (AB10) displayed S1R antagonistic activity, leading to antiallodynic effects in vivo that were reversed by the selective S1R agonist PRE-084. [] These findings highlight the importance of structural modifications in dictating the functional profile of these compounds. Further research is necessary to fully elucidate the specific binding interactions and the resulting downstream signaling cascades.
Q2: What is the Structure-Activity Relationship (SAR) observed for 2,7-Diazaspiro[3.5]nonane derivatives, particularly regarding sigma receptor activity?
A: The study exploring 2,7-Diazaspiro[3.5]nonane derivatives as sigma receptor ligands provides valuable insights into their SAR. [] It revealed that subtle alterations in the substituents attached to the core structure can significantly impact the compound's affinity and selectivity towards S1R and S2R, ultimately influencing its agonistic or antagonistic behavior. The presence of a 2,7-Diazaspiro[3.5]nonane core seems crucial for S1R activity, with modifications influencing the balance towards agonism or antagonism. [] For example, while 4b, 5b, and 8f share this core structure, their distinct substituents result in different pharmacological profiles. Furthermore, the study highlights the potential of diazabicyclo[4.3.0]nonane as a scaffold for developing novel sigma receptor ligands. [] These findings emphasize the need for further exploration of SAR to optimize these compounds for desired pharmacological outcomes.
Q3: What are the potential therapeutic applications of 2,7-Diazaspiro[3.5]nonane derivatives beyond sigma receptor modulation?
A: Beyond their potential as sigma receptor ligands, 2,7-Diazaspiro[3.5]nonane derivatives have shown promise in other therapeutic areas. Research has investigated their potential as inhibitors of arginine methyltransferase 1 associated with a coactivator (CARM1). [] CARM1 is involved in various cellular processes, and its dysregulation is implicated in diseases like cancer and metabolic disorders. [] The development of potent and selective CARM1 inhibitors based on the 2,7-Diazaspiro[3.5]nonane scaffold could offer novel therapeutic strategies for these conditions. Further research is necessary to explore and validate these therapeutic applications fully.
Q4: What synthetic strategies are employed for the synthesis of methyl-substituted 2,7-Diazaspiro[3.5]nonane derivatives?
A: The synthesis of methyl-substituted 2,7-Diazaspiro[3.5]nonane derivatives, which are important building blocks in medicinal chemistry, can be achieved through specific synthetic routes. [] One approach involves utilizing nitrile lithiation followed by alkylation to introduce the desired methyl substituent. [] This method allows for the preparation of diversely substituted spiroazetidine ring systems. Alternatively, 1,4-addition reactions of nitroalkanes, followed by reduction and cyclization, provide access to methyl-substituted spiropyrrolidine derivatives. [] These synthetic strategies offer flexibility in introducing substituents at various positions on the 2,7-Diazaspiro[3.5]nonane scaffold, facilitating the exploration of SAR and the development of compounds with tailored pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)













